

# Technical Guide: Synthesis and Characterization of 4-(Aminomethyl)-1-methylpiperidin-4-ol

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## Compound of Interest

Compound Name: 4-(Aminomethyl)-1-methylpiperidin-4-ol

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## Introduction

**4-(Aminomethyl)-1-methylpiperidin-4-ol** is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including a tertiary amine, a primary amine, and a tertiary alcohol, make it a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a detailed overview of the synthesis and characterization of **4-(Aminomethyl)-1-methylpiperidin-4-ol**, including experimental protocols and comparative analytical data.

## Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol

The synthesis of **4-(Aminomethyl)-1-methylpiperidin-4-ol** can be achieved through a two-step process starting from 1-methyl-4-piperidone. The first step involves a Henry reaction (nitroaldol reaction) with nitromethane to form the intermediate 4-(nitromethyl)-1-methylpiperidin-4-ol. The subsequent step is the reduction of the nitro group to a primary amine using a catalyst such as Raney nickel. The most readily available literature procedure details the synthesis of the acetate salt of the final compound[1]. A subsequent basification step would be required to obtain the free base.

## Experimental Protocols

### Step 1: Synthesis of 4-(Nitromethyl)-1-methylpiperidin-4-ol

This procedure is adapted from the synthesis of the precursor to 4-(Aminomethyl)-1-methyl-4-piperidinol acetate[1].

- Materials:
  - 1-methyl-4-piperidinone (1 mole, 113 g)
  - Nitromethane (1.3 moles, 75 g)
  - Sodium metal (1 mole, 23 g)
  - Anhydrous Ethanol (1500 ml)
  - Glacial Acetic Acid (150 g)
  - Ethyl acetate
- Procedure:
  - Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
  - To the sodium ethoxide solution, add a mixture of 1-methyl-4-piperidinone and nitromethane dropwise, maintaining the reaction temperature at 50°C[1].
  - Stir the solution for 4 hours at 50°C[1].
  - After 4 hours, cool the reaction mixture and add glacial acetic acid dropwise to neutralize the solution[1].
  - Filter the resulting mixture and concentrate the filtrate under reduced pressure[1].
  - The residue, which is the crude 4-(nitromethyl)-1-methylpiperidin-4-ol, can be crystallized from ethyl acetate for purification[1].

### Step 2: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol Acetate

- Materials:
  - Crude 4-(nitromethyl)-1-methylpiperidin-4-ol from Step 1
  - Ethanol (1 liter)
  - Raney nickel catalyst (approx. 2 teaspoons)[1]
  - Hydrogen gas
  - Acetonitrile
- Procedure:
  - Dissolve the crude 4-(nitromethyl)-1-methylpiperidin-4-ol in ethanol[1].
  - Carefully add the Raney nickel catalyst to the solution[1].
  - Hydrogenate the mixture at ambient temperature for 3 hours[1]. The pressure for hydrogenation is not specified in the source but is typically performed at pressures ranging from atmospheric to a few bars.
  - After the reaction is complete, filter the mixture to remove the Raney nickel catalyst.
  - Concentrate the filtrate to obtain the crude product.
  - Crystallize the residue from acetonitrile to yield 4-(Aminomethyl)-1-methyl-4-piperidinol acetate[1]. A yield of 39% has been reported for the acetate salt[1].

### Step 3: Preparation of **4-(Aminomethyl)-1-methylpiperidin-4-ol** (Free Base)

A detailed experimental protocol for the preparation of the free base from its acetate salt is not explicitly available in the searched literature. However, a standard acid-base workup can be employed.

- Materials:
  - 4-(Aminomethyl)-1-methyl-4-piperidinol acetate

- A suitable base (e.g., aqueous sodium hydroxide or potassium carbonate solution)
- An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Inferred Procedure:
  - Dissolve the acetate salt in water.
  - Add a base to the aqueous solution to deprotonate the ammonium and piperidinium ions, bringing the pH to >10.
  - Extract the aqueous layer multiple times with an organic solvent.
  - Combine the organic extracts and dry over an anhydrous drying agent.
  - Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the free base, **4-(Aminomethyl)-1-methylpiperidin-4-ol**.

## Characterization

Specific experimental characterization data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** is not readily available in the public domain. Therefore, the following sections provide expected analytical characteristics based on its structure and data from analogous compounds.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> O	[2]
Molecular Weight	144.22 g/mol	[2]
CAS Number	26228-68-2	[2]
Predicted XlogP	-1.0	[3]
Hazard	Irritant	[2]

## Spectroscopic Data (Predicted and Comparative)

### <sup>1</sup>H NMR Spectroscopy

A definitive <sup>1</sup>H NMR spectrum for **4-(Aminomethyl)-1-methylpiperidin-4-ol** is not available. However, based on the structure and spectra of related compounds such as 1-methylpiperidin-4-ol[4] and 4-(aminomethyl)piperidine[5], the following proton signals can be anticipated (in CDCl<sub>3</sub>):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 2.8 - 3.2	m	4H	Piperidine ring protons adjacent to N
~ 2.5 - 2.7	s	2H	-CH <sub>2</sub> -NH <sub>2</sub>
~ 2.3	s	3H	N-CH <sub>3</sub>
~ 1.5 - 1.9	m	4H	Piperidine ring protons
Broad	s	3H	-OH, -NH <sub>2</sub>

### <sup>13</sup>C NMR Spectroscopy

Similarly, a <sup>13</sup>C NMR spectrum for the target compound is not published. The expected chemical shifts, based on data for 1-methylpiperidin-4-ol[4] and 4-(aminomethyl)piperidine, are outlined below:

Chemical Shift (ppm)	Assignment
~ 70	C-OH (quaternary)
~ 55	Piperidine carbons adjacent to N
~ 50	-CH <sub>2</sub> -NH <sub>2</sub>
~ 46	N-CH <sub>3</sub>
~ 35	Piperidine carbons

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present. Data from related compounds suggests the following absorptions:

Wavenumber (cm <sup>-1</sup> )	Functional Group
3500 - 3200 (broad)	O-H and N-H stretching
2950 - 2800	C-H stretching (aliphatic)
1650 - 1550	N-H bending
1100 - 1000	C-O stretching

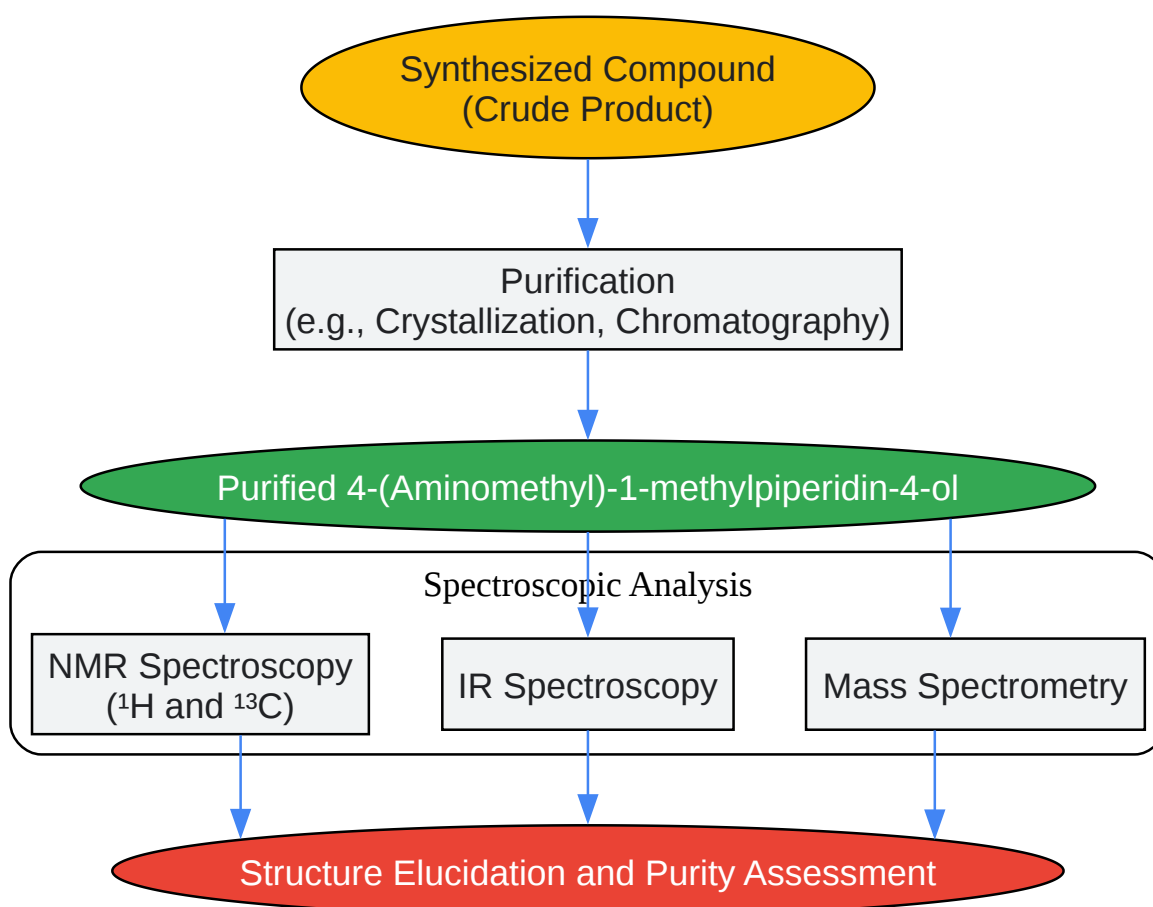
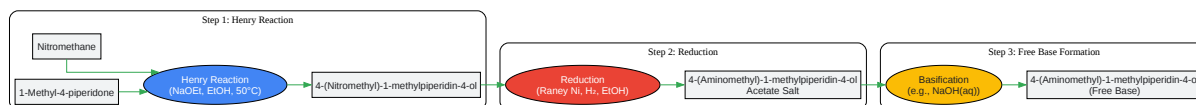
## Mass Spectrometry

Predicted mass spectrometry data suggests the following for **4-(aminomethyl)-1-methylpiperidin-4-ol**[\[3\]](#):

Adduct	m/z
[M+H] <sup>+</sup>	145.13355
[M+Na] <sup>+</sup>	167.11549

## Visualizations

### Synthesis Workflow



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